molecular formula C14H14FN3O3S B2550161 6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-77-4

6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2550161
CAS RN: 1448026-77-4
M. Wt: 323.34
InChI Key: XGDYVSVRMLHOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidines and their derivatives has been extensively studied . The reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine yielded a dihydropyrimido .


Molecular Structure Analysis

The molecular structure of pyrimidines and their derivatives can be elucidated using 1D and 2D NMR spectroscopic data .


Chemical Reactions Analysis

The chemical reactions of pyrimidines and their derivatives involve various functional groups and can be catalyzed by different catalysts . For instance, the protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines and their derivatives depend on their structure. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Scientific Research Applications

Epidermal Growth Factor Receptor (EGFR) Inhibition

The compound has been investigated as a potential EGFR kinase inhibitor. Molecular docking studies positioned it within the active site of EGFR, suggesting its binding potential. Among the synthesized derivatives, 4- [2- (1-piperidyl)carbonylmethoxylphenthio]- 5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine (7j) demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549 .

Antiparasitic Activity

Phenylpyrazolo[3,4-d]pyrimidine scaffolds, to which this compound belongs, are known for their antiparasitic properties. Further exploration of its efficacy against specific parasites could be valuable .

Mechanism of Action

The mechanism of action of pyrimidines and their derivatives is complex and depends on their structure and the biological system they interact with .

Future Directions

The future directions in the research of pyrimidines and their derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and the design of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

6-(4-ethoxy-3-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c1-2-21-14-4-3-11(5-12(14)15)22(19,20)18-7-10-6-16-9-17-13(10)8-18/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDYVSVRMLHOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.